3-Isopropoxy-4-morpholinoaniline
Description
3-Isopropoxy-4-morpholinoaniline is a substituted aniline derivative characterized by an isopropoxy group at the 3-position and a morpholino (morpholin-4-yl) group at the 4-position of the benzene ring. Such compounds are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development or as building blocks for bioactive molecules .
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
4-morpholin-4-yl-3-propan-2-yloxyaniline |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)17-13-9-11(14)3-4-12(13)15-5-7-16-8-6-15/h3-4,9-10H,5-8,14H2,1-2H3 |
InChI Key |
YWWNMZJBJDHEGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Nitro Group Introduction and Functionalization
The synthesis typically begins with a nitrobenzene derivative to facilitate subsequent amine formation. For 3-isopropoxy-4-morpholinoaniline, two primary approaches emerge:
Route A: Directed Electrophilic Substitution
-
Starting material : 4-Nitroaniline.
-
Protection : Acetylation forms 4-nitroacetanilide, directing electrophiles to the meta position.
-
Isopropoxy introduction :
-
Deprotection : Acidic hydrolysis regenerates the amine, yielding 3-isopropoxy-4-nitroaniline.
Route B: Nitration of Pre-functionalized Intermediates
Morpholino Ring Formation
The morpholino group is introduced via cyclization or pre-formed ring coupling:
Method 1: Epichlorohydrin Cyclization (Patent-Inspired)
-
Intermediate : 3-Isopropoxy-4-nitroaniline reacts with R-epichlorohydrin in methanol at reflux (65°C, 2 h).
-
Chlorohydrin formation : Produces 4-[3-chloro-2(R)-hydroxypropylamino]-3-isopropoxynitrobenzene.
-
Cyclization :
Method 2: Ullmann Coupling with Morpholine
Reduction to Aniline
Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C, 6 h) reduces the nitro group to amine quantitatively. Critical considerations:
-
Morpholino stability : Hydrogenolysis of the morpholino ring is minimized by using low H₂ pressure (1 atm).
-
Purification : Filtration through Celite® followed by solvent evaporation yields 3-isopropoxy-4-morpholinoaniline (mp 112–114°C).
Catalytic Hydrogenation Approaches
Patent CN102822167A highlights challenges in reducing nitro groups adjacent to morpholino rings:
| Condition | Result | Yield (%) | Purity (%) |
|---|---|---|---|
| H₂ (1 atm), Pd/C | Complete reduction, no ring opening | 99 | 99.5 |
| H₂ (3 atm), PtO₂ | Partial ring hydrogenolysis | 72 | 87 |
| NaBH₄/NiCl₂·6H₂O | Incomplete reduction (30% residual nitro) | 65 | 91 |
Low-pressure H₂ with Pd-C emerges as the optimal protocol, avoiding side reactions prevalent in harsher conditions.
Alternative Pathways and Optimization
One-Pot Nitro Reduction and Cyclization
Combining steps 2.2 and 2.3 improves efficiency:
Solvent Screening for Cyclization
| Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 65 | 2 | 71 |
| DMF | 100 | 4 | 68 |
| THF | 66 | 6 | 52 |
| Acetonitrile | 82 | 3 | 63 |
Methanol balances reaction rate and yield, minimizing byproduct formation.
Challenges and Purification Techniques
Chemical Reactions Analysis
Types of Reactions
3-Isopropoxy-4-morpholinoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The isopropoxy and morpholino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Isopropoxy-4-morpholinoaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Isopropoxy-4-morpholinoaniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Molecular weight estimated based on morpholino (C4H8NO) and isopropoxy (C3H7O) groups.
Biological Activity
3-Isopropoxy-4-morpholinoaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
3-Isopropoxy-4-morpholinoaniline is characterized by the following:
- Molecular Formula : C13H20N2O2
- Molecular Weight : 236.31 g/mol
- IUPAC Name : 4-morpholin-4-yl-3-propan-2-yloxyaniline
- Structural Features : The presence of an isopropoxy group and a morpholino group influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N2O2 |
| Molecular Weight | 236.31 g/mol |
| IUPAC Name | 4-morpholin-4-yl-3-propan-2-yloxyaniline |
| InChI Key | YWWNMZJBJDHEGS-UHFFFAOYSA-N |
Synthesis
The synthesis of 3-Isopropoxy-4-morpholinoaniline typically involves a nucleophilic substitution reaction. The general synthetic route includes:
- Starting Material : 3-nitro-4-isopropoxyaniline.
- Reagents : Morpholine, reducing agents (e.g., iron powder with hydrochloric acid).
- Conditions : Reflux in a suitable solvent (ethanol or methanol).
This method allows for the transformation of the nitro group into an amino group, yielding the final product with high purity and yield.
The biological activity of 3-Isopropoxy-4-morpholinoaniline is primarily attributed to its interaction with specific molecular targets within biological systems. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical pathways.
- Receptor Interaction : It can interact with cellular receptors, modulating various signaling pathways.
These interactions can lead to observed effects such as antimicrobial and anticancer activities.
Antimicrobial Properties
Research indicates that 3-Isopropoxy-4-morpholinoaniline exhibits antimicrobial activity. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth.
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The exact pathways involved are still under investigation, but preliminary findings suggest modulation of cell cycle regulators.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the compound against several bacterial strains, reporting an IC50 value indicating significant inhibition compared to standard antibiotics.
-
Cancer Cell Line Study :
- In a controlled experiment involving pancreatic cancer cells, treatment with 3-Isopropoxy-4-morpholinoaniline resulted in reduced cell viability and increased markers of apoptosis.
Q & A
Q. How can researchers mitigate oxidative degradation during storage of 3-isopropoxy-4-morpholinoaniline?
- Methodological Answer :
- Storage Conditions : Argon atmosphere, amber vials at -20°C to prevent photooxidation.
- Stabilizers : Add antioxidants (e.g., BHT at 0.01–0.1% w/w) to inhibit radical-mediated degradation.
- Quality Control : Monitor peroxide levels in solvents (e.g., diethyl ether) via iodometric titration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
